molecular formula C13H17N3O3S B5169390 N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide

N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide

Cat. No. B5169390
M. Wt: 295.36 g/mol
InChI Key: IDWVIKUWKCPSKG-UHFFFAOYSA-N
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Description

N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide, also known as QBS, is a synthetic compound that has been widely used in scientific research due to its potential as a kinase inhibitor. QBS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of drug discovery.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves its ability to bind to the ATP-binding site of kinases, thereby preventing their activity. This inhibition of kinase activity can lead to a variety of downstream effects, including the regulation of cell growth and differentiation, as well as the induction of apoptosis. The specific mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide varies depending on the kinase being targeted, and further research is needed to fully understand its effects.
Biochemical and physiological effects:
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to have a variety of biochemical and physiological effects, including the regulation of cell growth and differentiation, as well as the induction of apoptosis. Additionally, N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory disorders. Further research is needed to fully understand the biochemical and physiological effects of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide in lab experiments is its ability to selectively inhibit kinases, making it a valuable tool for the study of kinase signaling pathways. Additionally, N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a therapeutic agent. One area of research is the development of more potent and selective kinase inhibitors based on the structure of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a treatment for a variety of diseases, including cancer and inflammatory disorders. Finally, the development of new methods for the synthesis and administration of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide may also be an area of future research.

Synthesis Methods

The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves a multi-step process that begins with the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline with butanesulfonyl chloride. This reaction produces the intermediate compound, which is then treated with sodium hydroxide to yield N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide. The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been extensively studied, and several variations of the method have been developed to optimize the yield and purity of the compound.

Scientific Research Applications

N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been used in a variety of scientific research applications, including the study of kinase inhibitors and their potential as therapeutic agents. Kinases are enzymes that play a critical role in cell signaling and regulation, and aberrant kinase activity has been implicated in a variety of diseases, including cancer and inflammatory disorders. N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to inhibit several kinases, including JAK2, FLT3, and Aurora A, making it a promising candidate for further study in the development of kinase inhibitors.

properties

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-4-7-20(18,19)15-10-5-6-12-11(8-10)13(17)16(2)9-14-12/h5-6,8-9,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWVIKUWKCPSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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